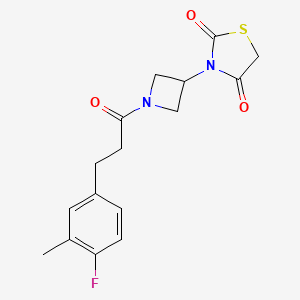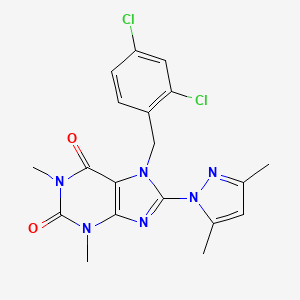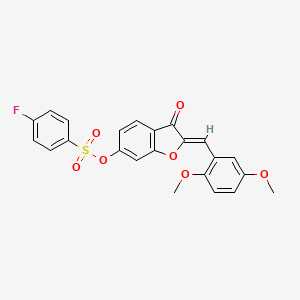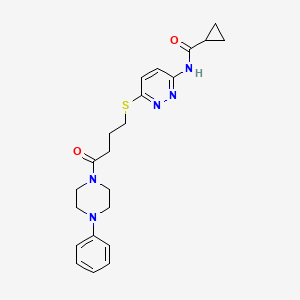![molecular formula C22H22FN3O5 B2978449 1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941918-29-2](/img/structure/B2978449.png)
1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, which include compounds structurally similar to the specified chemical, have been explored for their unique photophysical properties. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them potent fluorescent pH sensors. Such sensors can reversibly switch their emission states in response to pH changes, proving useful in detecting acidic and basic organic vapors and in solution-based sensing applications (Yang et al., 2013).
Fluorine-Containing Polymers
Fluorine-containing polymers synthesized through nucleophilic aromatic substitution reactions, involving monomers with structures akin to the compound , exhibit exceptional solubility, thermal stability, and hydrophobicity. These properties make such polymers suitable for creating tough, transparent films and for applications requiring high-performance materials (Sato et al., 2007).
Electrochromic Properties of Conducting Polymers
The electrochromic properties of conducting polymers have been enhanced through copolymerization strategies involving compounds similar to the queried chemical. These materials demonstrate a variety of colors in their oxidized and neutral states and have applications in electrochromic devices, offering insights into the development of innovative visual display technologies (Türkarslan et al., 2007).
Synthesis of Radiopharmaceuticals
The compound and its derivatives have been investigated in the synthesis of radiopharmaceuticals, targeting specific receptors for imaging studies. For instance, efforts to synthesize compounds for dopamine D4 receptor imaging involve complex synthetic routes, highlighting the potential of such chemicals in developing diagnostic tools (Eskola et al., 2002).
Antimicrobial and Anticancer Agents
Research into novel fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, similar in complexity to the specified compound, has identified several molecules with potent antimicrobial activity and low cytotoxicity. These findings underscore the therapeutic potential of such compounds as antimicrobial and possibly anticancer agents (Desai et al., 2016).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-12-5-6-15(10-16(12)23)26-11-14(9-19(26)27)22-24-21(25-31-22)13-7-17(28-2)20(30-4)18(8-13)29-3/h5-8,10,14H,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZDCCXIRMABAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2978369.png)



![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)


![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)



